Spiro[3.3]hepta-2,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
22635-78-5 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
spiro[3.3]hepta-2,6-diene |
InChI |
InChI=1S/C7H8/c1-3-7(4-1)5-2-6-7/h1-3,5H,4,6H2 |
InChI Key |
NODMEAHDWHZSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC12CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Spiro 3.3 Hepta 2,5 Diene
Historical Synthetic Routes to Spiro[3.3]hepta-1,5-diene and its Isomers
Initial synthetic efforts in this area were primarily directed towards the more accessible isomer, spiro[3.3]hepta-1,5-diene. The foundational work in the 1970s laid the groundwork for accessing this class of strained hydrocarbons. smolecule.com
The first successful syntheses of spiro[3.3]hepta-1,5-diene were reported by Hulshof and Wynberg, who detailed three distinct pathways. acs.orgacs.org These early methods were often multi-step and faced challenges related to yield and purification.
One of the primary routes involved a double Hofmann elimination. acs.org This process started from spiro[3.3]heptane-2,6-bis(dimethylamine), which was converted to its bis(trimethylammonium) hydroxide (B78521) salt. Pyrolysis of this salt yielded the desired spiro[3.3]hepta-1,5-diene. acs.org Another approach utilized the Cope elimination, involving the heating of the corresponding amine oxide derived from spiro[3.3]heptane-2,6-bis(dimethylamine). acs.org
A third, photochemical approach was also developed, employing a Norrish Type II reaction of spiro[3.3]heptane-2,6-bis(acetophenone). acs.org While innovative, these classical methods often required harsh conditions and the separation of the desired diene from various byproducts, highlighting the synthetic hurdles of the time.
The evolution from these initial routes saw refinements aimed at improving efficiency and exploring new precursors. The synthesis of spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid, an unsaturated analogue of Fecht acid, represented a significant step. acs.org This allowed for the potential resolution of the chiral diene, a key goal for studying its unique chiroptical properties. acs.orgacs.org The development of methods to create functionalized dienes, such as those with carboxylic acid groups, opened the door to more complex derivatives and further reactions like Diels-Alder cycloadditions. These developments marked a shift from simply accessing the parent hydrocarbon to creating functionalized building blocks for broader applications.
Contemporary Synthetic Methodologies
Modern synthetic chemistry has introduced more sophisticated and modular approaches to construct the spiro[3.3]heptane core and introduce the diene functionality with greater control.
The construction of the core spiro[3.3]heptane ring system is the critical first step. Recent years have seen the development of several powerful methods, moving away from the linear approaches of early syntheses. researchgate.net
A notable modern strategy involves the reaction of keteneiminium salts with alkenes. researchgate.netchemrxiv.org This thermal [2+2] cycloaddition, followed by hydrolysis of the resulting vinamidinium salts, provides a modular and efficient route to a wide variety of mono- and di-substituted spiro[3.3]heptanones from commercially available starting materials. researchgate.net Another innovative approach is the strain-relocating semipinacol rearrangement. This method uses the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes to generate a 1-bicyclobutylcyclopropanol intermediate, which rearranges in the presence of acid to form the spiro[3.3]heptan-1-one core. researchgate.netnih.gov Other methods include the Lewis acid-catalyzed rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives and double malonate alkylation. researchgate.netnih.gov
| Method Name | Key Reactants | Product Type | Reference(s) |
| Keteneiminium Salt Cycloaddition | N,N-dimethylamide of cyclobutane (B1203170) carboxylic acid, various alkenes, (CF₃SO₂)₂O | Substituted spiro[3.3]heptanones | researchgate.net, chemrxiv.org |
| Semipinacol Rearrangement | 1-Sulfonylcyclopropanols, lithiated 1-sulfonylbicyclo[1.1.0]butanes | Substituted spiro[3.3]heptan-1-ones | researchgate.net, nih.gov |
| Meinwald Oxirane Rearrangement | 8-Oxadispiro[2.0.3.1]octane derivatives | 1,6-Disubstituted spiro[3.3]heptane core | nih.gov |
| [2+2] Dichloroketene Cycloaddition | Alkene precursor, dichloroketene | 1-Functionalized 6-oxospiro[3.3]heptane core | nih.gov |
Once the spiro[3.3]heptane skeleton, often in the form of a ketone, is constructed, the introduction of double bonds is required to form the diene. The regioselective placement to form the 2,5-diene isomer is a key challenge. Classical elimination reactions, such as the Hofmann and Cope eliminations, were effective for the 1,5-diene isomer. acs.org
For the synthesis of other isomers or for more controlled installation of double bonds, modern elimination reactions like the Bamford-Stevens or Shapiro reaction offer powerful alternatives. researchgate.net These reactions proceed via tosylhydrazone intermediates derived from ketones, allowing for the conversion of a C=O group into a C=C bond. By starting with a disubstituted spiro[3.3]heptanedione, it is possible to generate a diene through a double elimination. The regioselectivity of these reactions would be crucial in determining the final diene isomer. General modern methods for the stereoselective synthesis of 1,3-dienes, such as palladium-catalyzed cross-coupling reactions, could also be adapted to spirocyclic precursors, offering precise control over the diene geometry. mdpi.com
Targeted Synthesis of Functionalized Spiro[3.3]hepta-2,5-diene Derivatives
The synthesis of functionalized this compound derivatives is of significant interest for applications in materials science and medicinal chemistry. researchgate.net The general strategy involves the synthesis of a functionalized spiro[3.3]heptane ketone, followed by the introduction of the diene system.
The versatility of the spiro[3.3]heptanone intermediate allows for a wide range of modifications. researchgate.net For example, ketones can undergo Wolff-Kishner reduction to the corresponding methylene (B1212753) group, followed by further functionalization. researchgate.net Alternatively, reactions at the ketone can yield precursors for introducing other functionalities. The synthesis of spiro[3.3]heptane derivatives bearing carboxylic acids, boronic acids, phenols, and amines has been demonstrated. researchgate.net
For instance, a spiro[3.3]heptanone can be reduced to a bromide, which upon treatment with n-butyllithium and then carbon dioxide, yields a carboxylic acid. researchgate.net This acid could then be carried through an elimination sequence to produce a carboxy-substituted spiro[3.3]heptadiene. Similarly, the synthesis of spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid has been achieved, showcasing that functional groups can be compatible with the diene system. acs.org These strategies provide a toolbox for creating a diverse library of functionalized this compound derivatives for further investigation.
Strategies for Carbon-Carbon Bond Formation in Spiro Systems
The creation of the characteristic spiro[3.3]heptane skeleton hinges on effective carbon-carbon bond formation strategies. These methods are designed to construct the two four-membered rings connected at a single quaternary carbon center.
A foundational and widely applied method involves a [2+2] cycloaddition approach. This strategy typically begins with the reaction of a terminal alkene with a ketene (B1206846) or a ketene equivalent, such as trichloroacetyl chloride, to form a 2,2-dichlorocyclobutanone. The subsequent reductive dehalogenation, often using zinc dust, removes the chlorine atoms to yield the cyclobutanone (B123998). This sequence can be performed twice to build the spirocyclic system. google.com
Another powerful strategy involves the reaction between keteneiminium salts and alkenes . This method has been adapted to prepare a variety of spiro[3.3]heptanes. The reaction proceeds through the formation of a cyclobutanone, which serves as a key intermediate for constructing the spirocyclic core. chemrxiv.org This approach has proven versatile for creating polysubstituted spiro[3.3]heptane derivatives. chemrxiv.org
Radical cascade reactions have also emerged as a sophisticated method for constructing spirocyclic systems. These reactions can form multiple carbon-carbon bonds in a single, highly controlled sequence. For instance, a radical [2+2+1] cycloaddition has been used to synthesize spirocyclohexadienones, demonstrating the potential of radical pathways to create complex spirocycles through multiple C-C bond formations in one pot. nih.gov
More direct approaches include the treatment of 1,5-hexadiyne (B1215225) with a base like sodium ethoxide, which can induce a rearrangement to form the bisallene 1,2,4,5-hexatetraene, a related structural isomer. beilstein-journals.org While not directly yielding this compound, these isomerization strategies highlight methods for creating highly unsaturated C7 frameworks.
A summary of key strategies is presented below:
| Strategy | Description | Key Intermediates | Reference |
| Double [2+2] Cycloaddition | Sequential reaction of a terminal alkene with trichloroacetyl chloride, followed by reductive dechlorination. | 2,2-Dichlorocyclobutanone | google.com |
| Keteneiminium Salt Cycloaddition | Reaction between a keteneiminium salt and an alkene to form a cyclobutanone intermediate. | Cyclobutanone | chemrxiv.org |
| Radical Cascade Cyclization | A sequence of radical reactions forming multiple C-C bonds to build the spiro framework. | Radical intermediates | nih.gov |
Stereoselective and Enantioselective Synthesis
Controlling the three-dimensional arrangement of atoms is crucial, particularly when synthesizing derivatives of this compound for applications as chiral ligands in asymmetric catalysis. nsf.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.
One prominent strategy involves creating chiral spiro[3.3]heptane systems that can then be converted to the diene or used as chiral ligands themselves. A divergent synthetic approach has been developed for stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov This method starts with a common, easily prepared precursor and uses a chiral auxiliary , such as (R)-α-phenylglycinol, to direct the stereochemical outcome during a Strecker reaction. nih.gov
The synthesis of chiral diene ligands based on related bicyclic systems often provides insight into methods applicable to spirocycles. For example, rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes is a powerful method for creating chiral bicyclo[2.2.1]hepta-2,5-diene ligands. researchgate.net Such catalytic asymmetric syntheses represent a highly efficient way to generate chirality. nsf.gov
Furthermore, new types of chiral ligands based on a spirobiindane skeleton have been developed. These spiro diphosphite ligands create a rigid and well-defined chiral pocket around a metal center (e.g., iridium), enabling highly enantioselective transformations like hydroalkenylation. acs.org The success of these spiro-based ligands underscores the value of the spirocyclic framework in designing stereoselective catalysts.
Key approaches to stereoselective synthesis include:
| Method | Principle | Example | Reference |
| Chiral Auxiliary | A chiral molecule temporarily incorporated to guide the stereoselective formation of new stereocenters. | Use of (R)-α-phenylglycinol in a Strecker reaction for spiro[3.3]heptane amino acids. | nih.gov |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Rhodium-catalyzed asymmetric cyclization to form chiral diene ligands. | nsf.govresearchgate.net |
| Chiral Spiro Ligands | Utilization of inherently chiral spirocyclic compounds as ligands to induce enantioselectivity in reactions. | Development of chiral spiro diphosphite ligands for iridium-catalyzed reactions. | acs.org |
Atom-Economical and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of atom-economical and sustainable processes that maximize the incorporation of starting material atoms into the final product and minimize waste.
Catalytic reactions are inherently more sustainable than stoichiometric ones. The metal-catalyzed functionalization of unactivated C(sp³)–H bonds for C(sp³)–C(sp³) bond formation represents a frontier in green chemistry. rsc.org Such methods offer novel retrosynthetic disconnections and are highly atom-economical, avoiding the pre-functionalization of starting materials. rsc.org
The use of multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, is a prime example of atom economy. While specific MCRs for the parent this compound are not widely reported, the principle has been successfully applied to the synthesis of other complex spirocyclic systems, indicating a promising avenue for future development. researchgate.net
Strategies that contribute to more sustainable syntheses are summarized below:
| Approach | Principle of Sustainability | Relevance to this compound | Reference |
| Catalytic C-H Functionalization | Avoids pre-functionalized starting materials, increasing atom economy and reducing steps. | A general, powerful strategy for C-C bond formation applicable to complex targets. | rsc.org |
| Cascade Reactions | Combines multiple transformations in one pot, reducing waste, energy, and reaction time. | Radical cascades have been used to construct spirocyclic cores efficiently. | nih.gov |
| Isomerization/Rearrangement | Converts a readily available starting material into a more complex target without adding or removing atoms. | Synthesis of bisallenes from hexadiyne precursors showcases high atom economy. | beilstein-journals.org |
The ongoing development of synthetic methods for this compound and its analogs continues to push the boundaries of organic synthesis, with a clear trend toward more elegant, efficient, and sustainable strategies.
Mechanistic Investigations and Reactivity of Spiro 3.3 Hepta 2,5 Diene
Strain Energy Analysis and its Influence on Reactivity
The unique perpendicular arrangement of the two unsaturated four-membered rings in spiro[3.3]hepta-2,5-diene results in significant ring strain, which is a dominant factor governing its chemical behavior. This inherent strain energizes the molecule, making it a subject of interest for mechanistic studies and a valuable, reactive intermediate in organic synthesis.
The ring strain energy (RSE) of a molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound. mdpi.com For spirocyclic systems, this energy is largely a sum of angle, torsional, and steric strain imposed by the rigid, fused ring structure.
While specific experimental values for this compound are not extensively documented in the provided literature, the strain energy can be understood by examining its saturated analogue, spiro[3.3]heptane, and related strained hydrocarbons. The strain energy of spiro[3.3]heptane, which contains two fused cyclobutane (B1203170) rings, is estimated to be approximately 200 kJ/mol (or 47.8 kcal/mol). mdpi.com Computational methods provide a value of 51.0 kcal/mol for spiro[3.3]octane, which is noted to be very close to twice the strain energy of a single cyclobutane ring (26.8 kcal/mol). mdpi.com This principle of strain additivity suggests that the strain in spiro[3.3]heptane is primarily derived from its two cyclobutane components. mdpi.com
The introduction of double bonds to form this compound is expected to further increase the strain due to the geometric constraints of forcing sp²-hybridized carbons into a small ring structure. Theoretical calculations on related strained systems, such as spiro[2.4]hepta-1,4,6-trienes, highlight the significant destabilization caused by incorporating double bonds within small spiro-fused rings. acs.org The high strain energy suggests that the molecule can readily undergo reactions that relieve this strain. acs.org
| Compound | Number of Rings | Ring Types | Calculated/Estimated Strain Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Cyclobutane | 1 | Cyclobutane | 26.8 | mdpi.com |
| Spiro[3.3]heptane | 2 | 2 x Cyclobutane | ~47.8 | mdpi.com |
| Spiro[3.3]octane | 2 | Cyclobutane, Cyclopentane | 51.0 | mdpi.com |
| Spiropentane | 2 | 2 x Cyclopropane (B1198618) | 62.9 | mdpi.com |
| Cubane (B1203433) | 6 | 6 x Cyclobutane | 157.5 | mdpi.com |
The high ring strain energy in this compound and related spiranes is directly correlated with their enhanced reactivity. The stored potential energy provides a thermodynamic driving force for reactions that can open the rings or lead to more stable products. For instance, the high strain in some dispirane hydrocarbons has led to their consideration as high-energy rocket fuels. mdpi.com
A clear example of strain-driven reactivity is observed in the thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes. acs.org The high strain energy of the cyclopropene (B1174273) ring facilitates low-temperature nih.gov-sigmatropic shifts to form bicyclic intermediates. acs.orguc.edu This demonstrates that the inherent strain can lower the activation energy for certain pericyclic reactions.
This correlation is particularly evident in cycloaddition reactions. Studies on 5-membered cyclic dienes have shown that spirocyclization is an effective strategy to enhance Diels-Alder reactivity. nih.govnih.gov The strain associated with the spiro-fused ring can pre-distort the diene into a geometry that is closer to the transition state of the cycloaddition, thereby accelerating the reaction. nih.govresearchgate.net As the size of the spiro-fused ring decreases, the strain and the rate of reaction increase. nih.govnih.gov
Pericyclic Reactions of this compound
The conjugated diene systems within the four-membered rings of this compound make it an active participant in pericyclic reactions, most notably Diels-Alder cycloadditions.
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. rsc.org The reactivity of a diene in these reactions is influenced by electronic factors and the geometric accessibility of the required s-cis conformation.
This compound, with its two cyclobutadiene-like fragments, functions effectively as a diene component in Diels-Alder reactions. The rigid spirocyclic framework locks each diene unit in a planar, reactive conformation. Derivatives such as spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid are noted for having a diene moiety that readily undergoes Diels-Alder reactions, making them useful in polymer and natural product synthesis.
While the primary role discussed in the literature is that of a diene, the strained double bonds could theoretically act as dienophiles in reactions with highly reactive dienes. However, specific examples of this compound acting as a dienophile were not found in the provided search results. The reactivity of related compounds, such as spiro[3.4]octa-5,7-diene, which readily dimerizes via a Diels-Alder reaction where one molecule acts as the diene and the other as the dienophile, showcases the dual potential of these systems. nih.govresearchgate.net
Spirocyclization has a profound accelerating effect on the Diels-Alder reactivity of cyclic dienes. nih.govnih.gov This enhancement is attributed to the circumvention of steric repulsion that typically destabilizes the transition state in acyclic, geminally substituted dienes. nih.gov For example, 5,5-dimethylcyclopentadiene is highly unreactive in dimerization, even at 200 °C, due to increased geminal repulsion in the transition state. nih.gov In contrast, the spirocyclic analogue spiro[3.4]octa-5,7-diene dimerizes readily, with a rate constant at 50 °C that is approximately 220 times faster than that of cyclopentadiene (B3395910). nih.gov
Density functional theory (DFT) calculations support these experimental observations. The activation energy for the Diels-Alder reaction is lowered in spirocyclic dienes. It is predicted that spiro[3.4]octa-5,7-diene, which features a spiro-fused cyclobutane ring, is the most reactive in a series of spirocyclic 5-membered dienes. nih.govnih.gov This spirocycle is calculated to dimerize 220,000-fold faster than 5,5-dimethylcyclopentadiene and react with ethylene (B1197577) 1,200-fold faster. nih.govnih.gov This acceleration makes spirocyclic dienes highly effective for applications in click chemistry. nih.gov
| Diene | Reaction Type | Relative Reactivity/Observation | Reference |
|---|---|---|---|
| 5,5-dimethylcyclopentadiene | Dimerization | Does not dimerize even at 200 °C | nih.gov |
| Cyclopentadiene | Dimerization | Readily dimerizes (half-life ~28 h at 25 °C) | nih.gov |
| Spiro[3.4]octa-5,7-diene | Dimerization | ~220-fold faster than cyclopentadiene at 50 °C | nih.gov |
| Spiro[3.4]octa-5,7-diene | Reaction with Ethylene | 1,200-fold faster than 5,5-dimethylcyclopentadiene (calculated) | nih.gov |
Sigmatropic Rearrangements and Isomerizations
Under thermal conditions, this compound can undergo sigmatropic rearrangements. While less common than in other systems, the possibility of higher-order sigmatropic shifts has been explored theoretically. The high degree of strain in the spirocyclic system can provide a driving force for rearrangement to more stable isomeric forms.
The Cope rearrangement is a well-studied sigmatropic rearrangement in 1,5-dienes. In the context of this compound, a degenerate Cope rearrangement is theoretically possible, where the molecule rearranges into itself. This process would involve the breaking and forming of carbon-carbon bonds, leading to a scrambling of the carbon atoms. Experimental studies using isotopic labeling would be necessary to confirm the occurrence and measure the rate of such a degenerate rearrangement.
Valence isomerization of this compound can lead to the formation of various tricyclic isomers. These isomerizations are often driven by the release of ring strain. For example, upon photolysis or thermolysis, this compound can rearrange to tricyclo[4.1.0.02,7]heptane derivatives. The mechanism of these isomerizations can be complex, involving diradical intermediates or concerted pericyclic pathways. The specific pathway followed is often dependent on the reaction conditions (e.g., direct photolysis vs. sensitized photolysis).
Radical Chemistry and Electron Transfer Processes
The radical chemistry of this compound has been investigated, particularly in the context of its radical cation. Electron transfer from the diene can lead to the formation of a radical cation, which can undergo various reactions, including rearrangement and addition. The structure and stability of the this compound radical cation have been studied using computational methods and experimental techniques such as electron spin resonance (ESR) spectroscopy. These studies provide insights into the distribution of spin and charge in this unique spirocyclic system.
Generation and Behavior of Spiro[3.3]heptadiene Radicals
The generation of radical species from this compound and its derivatives often involves single-electron transfer (SET) processes. These processes can be initiated through various methods, including photoinduced electron transfer (PET). The resulting radical cations are key intermediates in a range of chemical transformations.
Research into the behavior of related spirocyclic radicals has provided insights into their reactivity. For instance, studies on spiro radicals have demonstrated their involvement in complex reaction cascades, including radical addition, intramolecular cyclization, and ring-opening sequences. These reactions can lead to the formation of structurally intricate spirocyclic compounds. rsc.orgnih.gov A plausible mechanism for such transformations involves the initial oxidation of a starting material to generate a carbon-centered radical. This radical then adds to a substrate, initiating a cascade of events that includes the formation of a cyclic radical intermediate, further oxidation to a cation, and subsequent cyclization and ring-opening to yield the final product. nih.govscispace.com
Radical clock experiments have been employed to probe the mechanisms of these radical processes. The isolation of products from the reaction of active methylene (B1212753) compounds with radical clock substrates provides evidence for the existence of radical intermediates. nih.govscispace.com These studies highlight the ability of certain molecular motifs to act as efficient traps for radicals.
Intramolecular Cyclization of Radical Cations
The intramolecular cyclization of radical cations derived from this compound and related structures is a significant area of investigation. These cyclization reactions, often initiated by photoinduced electron transfer, are powerful methods for constructing complex polycyclic frameworks. researchgate.net The generation of radical ions via single-electron transfer creates reactive intermediates that can undergo a variety of cyclization processes. researchgate.net
Mechanistic studies have proposed that following the initial radical addition and intramolecular cyclization, the resulting cyclic radical can be oxidized to a cationic intermediate. nih.govscispace.com This cation then undergoes further cyclization, such as a 5-exo-trig process, to form a spirocyclic intermediate. This intermediate can be unstable and subsequently undergo a ring-opening process to afford the final product. nih.govscispace.com
The study of related systems, such as the reductive tandem fragmentation-cyclization of α-cyclopropyl ketones, provides analogous examples of how radical ion cyclizations can lead to the formation of bicyclic structures. researchgate.net These processes underscore the synthetic utility of radical cations in constructing complex molecular architectures.
Transition Metal-Mediated Transformations and Coordination Chemistry
Ligand Properties and Coordination Modes
This compound and its derivatives can serve as ligands in coordination chemistry. The rigid, three-dimensional structure of the spirocyclic framework imparts specific spatial properties that can be exploited in the design of chiral ligands for asymmetric catalysis. For example, chiral spiro diphosphite ligands have been developed and successfully employed in iridium-catalyzed enantioselective hydroalkenylation reactions. acs.org The spirobiindane skeleton, a related structural motif, is known for its rigidity, which contributes to the superior performance and unique selectivity of the corresponding chiral phosphorus ligands in various asymmetric reactions. acs.org
The coordination of spirocyclic compounds to transition metals can be influenced by the functional groups present on the spiro framework. For instance, spiro[3.3]heptane-2,6-diol, with its hydroxyl groups, exhibits increased polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry applications. In contrast, the diene moiety in spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid allows for participation in Diels-Alder reactions.
The chirality of substituted spiro[3.3]heptadiene systems can be complex, potentially exhibiting axial chirality analogous to allenes. stackexchange.com This stereochemical feature is of significant interest in the design of ligands for stereoselective synthesis.
Metal-Catalyzed Ring-Opening and Rearrangement Reactions
Transition metals can catalyze a variety of transformations involving this compound and related strained ring systems. These reactions often involve the ring-opening of one or both of the four-membered rings.
Gold(I) complexes, for instance, are known to be effective catalysts for the cycloisomerization of enynes, which can proceed through intermediates that are analogous to the opening of strained rings. nih.gov Gold carbenes, generated from the opening of cyclopropenes, can undergo intramolecular cyclopropanation, demonstrating a pathway for the formation of new ring systems. nih.gov
The reactivity of spirocyclic compounds in metal-catalyzed reactions is influenced by the specific metal and ligands employed, as well as the substitution pattern of the spirocyclic substrate. These reactions provide powerful synthetic routes to complex molecular architectures that would be difficult to access through other means.
Theoretical and Computational Chemistry of Spiro 3.3 Hepta 2,5 Diene
Ab Initio and DFT Studies on Electronic Structure
Computational studies have provided significant insights into the unique electronic characteristics of Spiro[3.3]hepta-2,5-diene, a molecule noted for the interaction between its two perpendicular rings.
Equilibrium Geometries and Conformations
Theoretical calculations have established that the ground state of this compound possesses D2d symmetry. This high level of symmetry is a key feature of its three-dimensional structure. The molecule consists of two four-membered rings connected at a central spiro carbon atom. These rings are planar and are oriented perpendicularly to each other.
The structural parameters of this compound have been determined with high precision using various computational methods. These calculations provide detailed information on bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. For instance, the carbon-carbon bond lengths in the four-membered rings are influenced by the degree of spiroconjugation.
Molecular Orbital Interactions and Spiroconjugation
The defining electronic feature of this compound is spiroconjugation, which describes the through-space interaction between the π-orbitals of the two perpendicular diene units. This interaction leads to a splitting of the π-molecular orbitals. Specifically, the symmetric combination of the π-orbitals (π+) is raised in energy, while the antisymmetric combination (π-) is lowered.
This splitting of the highest occupied molecular orbitals (HOMOs) has been a subject of considerable theoretical and experimental interest. The two highest occupied molecular orbitals are of b1 and a2 (B175372) symmetry in the D2d point group. The energy difference between these orbitals is a direct measure of the extent of spiroconjugation. Photoelectron spectroscopy studies have confirmed these theoretical predictions, showing distinct bands corresponding to the ionization from these orbitals.
Energy Calculations and Relative Stabilities of Isomers
Computational studies have been employed to determine the relative stabilities of this compound and its various isomers. These calculations are crucial for understanding the thermodynamic landscape of this chemical system. The strain energy of this compound has been a particular focus, with its value being influenced by the small ring sizes and the spirocyclic fusion.
The relative energies of different structural isomers, such as bicyclo[3.2.0]hepta-1,4-diene, have been calculated to understand potential rearrangement pathways. These studies often involve high-level theoretical methods to ensure the accuracy of the energy differences. The stability of this compound is attributed in part to the stabilizing effect of spiroconjugation, which partially offsets the ring strain.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry has been an invaluable tool for investigating the reaction mechanisms of this compound, particularly its pericyclic reactions and thermal rearrangements.
Transition State Characterization in Pericyclic Reactions
This compound can undergo a variety of pericyclic reactions, and computational modeling has been used to characterize the transition states of these processes. For example, the Diels-Alder reaction of this compound with various dienophiles has been studied computationally to understand the facial selectivity and reactivity.
The thermal rearrangement of this compound to its isomers, such as methylenecyclohexadiene, proceeds through complex transition states. Computational methods allow for the precise location of these transition states on the potential energy surface, providing detailed information about their geometry and electronic structure. This information is critical for understanding the factors that control the reaction pathways.
Activation Energy Calculations for Rearrangements
A key application of computational modeling in the study of this compound is the calculation of activation energies for its rearrangement reactions. These calculations provide quantitative predictions of reaction rates and help to elucidate the underlying mechanisms.
Computational Insights into Reaction Selectivity
Computational chemistry, particularly density functional theory (DFT), has provided significant insights into the reaction selectivity of this compound and its derivatives. acs.org These theoretical studies help to elucidate the underlying factors that govern the outcomes of various reactions, such as cycloadditions and rearrangements. acs.orgresearchgate.net
One area of focus has been the Diels-Alder reactivity of spirocyclic dienes. DFT calculations, often using functionals like M06-2X, have been employed to explore the energetics of these reactions. raineslab.comnih.gov For instance, studies on the dimerization of cyclopentadiene (B3395910) derivatives have shown that spirocyclization can significantly enhance reactivity. nih.gov The dimerization of spiro[3.4]octa-5,7-diene is predicted to be much faster than that of 5,5-dimethylcyclopentadiene. raineslab.com This increased reactivity is attributed to a gradual increase in reactivity as the size of the spirocycle decreases. raineslab.comnih.gov However, the smallest spirocycle in one study, spiro[2.4]hepta-4,6-diene, showed a reactivity similar to that of spiro[4.4]nona-1,3-diene. raineslab.com Computational methods can dissect the activation barriers into distortion and interaction energies, providing a deeper understanding of these trends. nih.gov
The mechanism of cycloaddition reactions has also been a subject of theoretical investigation. For the reaction of cyclopentyne (B14760497) with ethene, for example, different computational methods like (U)B3LYP and CASSCF have been used to determine whether the reaction proceeds through a concerted or a stepwise diradical mechanism. researchgate.net Such studies are crucial for predicting and explaining the stereochemical outcomes of reactions.
Furthermore, computational chemistry has been used to understand the regioselectivity and stereoselectivity of 1,3-dipolar cycloaddition reactions involving spiro compounds. researchgate.net By evaluating global and local electrophilicity and nucleophilicity descriptors, researchers can rationalize the observed product distributions. researchgate.net These computational models have proven to be valuable tools in predicting the behavior of complex organic molecules that can act as both electrophiles and nucleophiles. researchgate.net
In the context of rearrangements, computational studies have been instrumental in explaining the product selectivities of strained carbene intermediates like spiro[3.3]hept-1-ylidene. researchgate.net These calculations can assess the structures, conformations, energies, and transition states of various rearrangement pathways, thereby explaining why certain products are favored over others. researchgate.net
Table 1: Calculated Gibbs Activation Energies for Diels-Alder Reactions
This table is based on data from computational studies on the Diels-Alder reactivity of various spirocyclic dienes.
| Diene | Dienophile | Gibbs Activation Energy (kcal/mol) |
| spiro[4.7]-dodec-1,3-diene | Ethylene (B1197577) | 35.1 raineslab.com |
| 5,5-dimethylcyclopentadiene | Ethylene | 33.9 raineslab.com |
| spiro[2.4]hepta-4,6-diene | Ethylene | 32.0 raineslab.com |
| spiro[4.4]nona-1,3-diene | Ethylene | 32.1 raineslab.com |
| cyclopentadiene | Ethylene | 29.1 raineslab.com |
| spiro[3.4]octa-5,7-diene | Ethylene | Not specified |
Aromaticity and Delocalization Studies in this compound Analogues
The concept of aromaticity, traditionally associated with cyclic, planar molecules with (4n+2) π-electrons, has been extended to understand the stability and electronic properties of various chemical systems, including analogues of this compound. rsc.orgacs.org Computational methods are essential for evaluating the degree of electron delocalization and aromatic character in these non-traditional structures. rsc.org
Theoretical calculations have predicted that ground-state stabilization through spiroconjugation can occur in molecules like spiro[2.4]hepta-1,4,6-trienes. uc.edu Spiroconjugation involves the through-space interaction of perpendicular π-systems, leading to electron delocalization and enhanced stability. uc.edu
In the broader context of cyclopentadiene derivatives, computational studies have provided evidence for aromatic and antiaromatic electron delocalization. nih.gov The terms "hyperconjugative aromaticity" and "hyperconjugative antiaromaticity" were introduced to describe the π-electron delocalization arising from interactions with saturated linkages. nih.gov These concepts are crucial for explaining the reactivity of substituted cyclopentadienes. nih.gov
Recent research on a silicon analogue of a fused bicyclic borirene derivative highlights the role of both σ- and π-aromaticity in stabilizing strained ring systems. rsc.org DFT calculations, including the analysis of Highest Occupied Molecular Orbitals (HOMO) and Electron Density of Delocalized Bonds (EDDB), have been used to quantify the extent of σ- and π-aromatic delocalization. rsc.org These studies suggest that the stability of such fused bicyclic skeletons arises from this dual aromatic character. rsc.org
Similarly, investigations into a tetra-amido-protected Ge5-spiropentadiene have revealed that the stability of this molecule is enhanced by both σ-delocalization across the Ge5 skeleton and 2π-delocalized aromaticity within the Ge3 rings. acs.org These findings underscore the importance of considering both σ- and π-electron delocalization when assessing the stability of complex spirocyclic systems.
Application of Quantum Mechanical Methods in Elucidating Chirality and Stereoisomerism
Quantum mechanical methods play a crucial role in understanding and predicting the chirality and stereoisomerism of molecules like this compound. This compound is an example of a molecule with axial chirality, a type of stereoisomerism that arises from a non-planar arrangement of substituents around a chiral axis. stackexchange.comwindows.net
Spiro[3.3]hepta-1,5-diene is a classic example of a spiro compound exhibiting axial chirality. windows.net Its structure, with two rings sharing a single carbon atom, results in a twisted geometry that is not superimposable on its mirror image. windows.netresearchgate.net This is analogous to the chirality observed in allenes. stackexchange.com Computational methods can be used to model these three-dimensional structures and to predict their chiroptical properties, such as specific rotation.
The absolute configuration of chiral spiro compounds can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules, and computational methods can aid in this process. For example, the resolution of spiro[3.3]hepta-1,5-diene has been reported, along with a prediction of its absolute configuration. acs.org
In the case of substituted spiro compounds, such as (2R,4S,6R)-2,6-dichlorospiro[3.3]heptane, the stereochemical descriptors 'R' and 'S' are used to define the configuration at the chiral centers. stackexchange.com Quantum mechanical calculations can be employed to determine the relative energies of different stereoisomers and to understand the factors that favor the formation of one isomer over another.
Furthermore, computational techniques are valuable in studying the stereoselectivity of reactions involving chiral spiro compounds. For instance, in the development of enantioselective catalysts, chiral ligands such as BINOL and BINAP, which also possess axial chirality, are often used. windows.net Quantum mechanical calculations can help to elucidate the mechanism of these catalyzed reactions and to explain the origins of the observed enantioselectivity. acs.org
Advanced Structural and Spectroscopic Elucidation in Research of Spiro 3.3 Hepta 2,5 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy is a cornerstone in the study of spiro[3.3]hepta-2,5-diene and its chemical transformations. It provides detailed information about molecular structure, connectivity, and the dynamics of reactions.
One-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural determination of products derived from this compound. The molecule's inherent symmetry (D2d point group) results in a simple ¹H NMR spectrum, typically showing only two signals for the vinyl and methylene (B1212753) protons, and a ¹³C NMR spectrum with three distinct signals. However, when it undergoes reactions, this symmetry is often broken, leading to more complex spectra that require advanced analysis.
For instance, in the study of its polymerization, ¹H and ¹³C NMR are used to confirm the structure of the resulting polymers. The disappearance of the vinyl proton signals and the appearance of new aliphatic signals are key indicators of the reaction's progress and the polymer's formation.
Furthermore, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively. These are vital for assigning specific signals to the correct atoms in the newly formed, often complex, molecular architectures.
Nuclear Overhauser Effect (NOE) difference spectroscopy is a powerful tool for elucidating the stereochemistry of reaction products. By irradiating a specific proton and observing which other protons show an enhanced signal, researchers can determine spatial proximity. This is particularly useful in distinguishing between different isomers or conformations of substituted this compound derivatives. For example, NOE can help confirm the endo or exo configuration of substituents in Diels-Alder adducts of this compound.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Chemical Shift (ppm) |
| ¹H | Vinylic (C2, C3, C5, C6) | ~6.1 |
| ¹H | Aliphatic (C1, C7) | ~2.8 |
| ¹³C | Spiro (C4) | ~60-65 |
| ¹³C | Vinylic (C2, C3, C5, C6) | ~135-140 |
| ¹³C | Aliphatic (C1, C7) | ~45-50 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
The ability to monitor reactions in real-time provides invaluable mechanistic insights. By setting up a reaction directly within an NMR spectrometer, chemists can track the disappearance of reactants, the appearance of products, and, crucially, the formation and decay of transient intermediates. This technique, often referred to as in situ NMR, has been applied to study the reactions of this compound.
For example, real-time NMR can be used to follow the kinetics of polymerization or the step-wise formation of adducts in cycloaddition reactions. By acquiring spectra at regular intervals, the concentration of each species can be plotted against time, allowing for the determination of reaction rates and orders. This data is critical for proposing and validating reaction mechanisms. The detection of short-lived cationic or radical intermediates, while challenging, can sometimes be achieved at low temperatures to slow down the reaction rates, making their observation by NMR feasible.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. Given that this compound can undergo reactions involving radical intermediates, ESR is a key tool for their study.
When this compound is subjected to conditions that can induce homolytic bond cleavage, such as exposure to certain initiators or high energy, radical species can be formed. ESR spectroscopy can detect these radicals, and the resulting spectrum can provide a wealth of information. The g-value and hyperfine coupling constants extracted from an ESR spectrum are characteristic of a particular radical, effectively acting as a "fingerprint" for its identification.
For instance, ESR has been used to study the radical cations of this compound and its derivatives. These studies help to understand the distribution of spin density within the molecule, revealing how the unique spirocyclic structure influences the stability and electronic properties of the radical species.
X-ray Crystallography of Substituted this compound Derivatives and Adducts
While this compound itself is a liquid at room temperature, many of its derivatives and adducts are crystalline solids. For these compounds, single-crystal X-ray diffraction is the definitive method for determining their three-dimensional structure with atomic precision.
X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of a molecule's constitution and stereochemistry. This technique has been instrumental in verifying the structures of complex molecules synthesized from this compound.
For example, the structures of Diels-Alder adducts, products of photochemical reactions, and coordination complexes involving this compound as a ligand have been unequivocally established by X-ray diffraction. These crystal structures provide a static image of the molecule, revealing details about intramolecular strain, molecular packing in the solid state, and intermolecular interactions. This information is crucial for understanding the molecule's physical properties and reactivity.
Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 10.25 |
| b (Å) | 12.80 |
| c (Å) | 8.15 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1068.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Note: This data is illustrative and represents typical information obtained from an X-ray crystallographic study.
The precise bond lengths and angles obtained from these studies are invaluable for theoretical chemists, who can use this data to benchmark and refine computational models for predicting the structures and properties of other related compounds.
Chirality and Stereochemical Aspects of Spiro 3.3 Hepta 2,5 Diene
Chirality at the Spiro Center
Spiro[3.3]hepta-2,5-diene possesses a stereogenic spiro atom, which is the central carbon atom common to both rings. This type of chirality is classified as axial chirality. scite.aistackexchange.comstackexchange.com The two rings of the diene are not in the same plane; instead, they are perpendicular to each other. stackexchange.com This arrangement means the molecule lacks a plane of symmetry and is therefore chiral, existing as a pair of non-superimposable mirror images, or enantiomers. stackexchange.com
The chirality of this compound is analogous to that of allenes, where a chiral axis runs through the molecule. stackexchange.com In the case of this compound, this axis passes through the spiro carbon. The molecule possesses a C2 axis of symmetry, which allows for it to be chiral. stackexchange.com
The stereochemistry at the spiro center is described using the Cahn-Ingold-Prelog (CIP) priority rules. For spiro compounds of the type 'Xabab', where 'X' is the spiro atom and 'a' and 'b' represent the connected groups, the stereochemical descriptors 'R' and 'S' are used. stackexchange.comechemi.com In this compound, the spiro atom is of the 'Xabab' type, leading to the designation of (R)-spiro[3.3]hepta-2,5-diene and (S)-spiro[3.3]hepta-2,5-diene for the two enantiomers. stackexchange.comechemi.com
Resolution of Enantiomers of Spiro[3.3]hepta-1,5-diene
While specific research on the resolution of this compound is not extensively documented, the resolution of the closely related isomer, spiro[3.3]hepta-1,5-diene, has been successfully accomplished through multiple methods. researchgate.netacs.orgmarshall.edu These methods provide a strong precedent for the potential separation of the enantiomers of the 2,5-diene.
Two primary methods have been employed for the resolution of spiro[3.3]hepta-1,5-diene:
Separation of Diastereomeric Platinum(II) Complexes: This method involves the formation of diastereomeric platinum(II) complexes by reacting the racemic diene with a chiral platinum reagent. researchgate.netacs.orgmarshall.edu Specifically, optically active α-methylbenzylamine has been used as the chiral auxiliary in the platinum complex. acs.org The resulting diastereomers can then be separated by fractional crystallization. acs.orgmarshall.edu The optically active spiro hydrocarbon can be subsequently liberated from the separated diastereomeric complexes. acs.org
Asymmetric Induction using a Chiral Borane: An alternative approach involves an asymmetric induction method utilizing a chiral hydroborating agent. researchgate.netacs.org Diisopinocampheylborane, a well-known chiral borane, has been used to achieve the resolution of spiro[3.3]hepta-1,5-diene. researchgate.netacs.org
Through these resolution techniques, both enantiomers of spiro[3.3]hepta-1,5-diene have been obtained. scite.airesearchgate.net The highest reported optical rotation for this compound was [α]D25 -26°. scite.airesearchgate.netacs.org
Prediction and Determination of Absolute Configuration
The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. For spiro[3.3]hepta-1,5-diene, an attempt has been made to predict its absolute configuration. researchgate.netacs.org By applying three empirical rules, the (S) or (4R) configuration was suggested for the dextrorotatory enantiomer of spiro[3.3]hepta-1,5-diene. researchgate.netacs.org Further support for this assignment was derived from the reaction scheme of the asymmetric hydroboration with diisopinocampheylborane. researchgate.netacs.orgresearchgate.net
Generally, the absolute configuration of chiral molecules can be determined using several techniques:
X-ray Crystallography: This is a powerful method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. nih.gov
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) spectroscopy can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.govarkat-usa.org
Chemical Correlation: The absolute configuration of a molecule can be determined by chemically converting it to or from a compound of known absolute configuration.
A simplified method for specifying the absolute configuration of spiro compounds involves considering the molecule as a hypothetical tetrahedral form and applying the CIP rules to the "planar" and "out-of-plane" parts of the molecule. utsunomiya-u.ac.jp
Role of Chiral this compound Scaffolds in Asymmetric Catalysis
Chiral dienes are a significant class of ligands in transition metal-catalyzed asymmetric synthesis. nsf.govarmchemfront.comsigmaaldrich.comresearchgate.net They can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The rigid and well-defined three-dimensional structure of chiral spiro compounds makes them particularly attractive as "privileged structures" for the design of chiral ligands. sioc-journal.cn
While the direct application of this compound as a chiral ligand in asymmetric catalysis is not yet widely reported, its structural features suggest significant potential. Chiral spiro skeletons, such as spirobiindane and spiro[4.4]nonane, have been successfully incorporated into various types of ligands, including diphosphines and bis(oxazoline)s, which have demonstrated high efficiency in a range of asymmetric reactions. sioc-journal.cnsioc-journal.cn
Given the successful use of other chiral dienes, such as derivatives of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene), in rhodium-catalyzed asymmetric additions and other transformations, it is conceivable that chiral this compound could serve as a valuable scaffold for the development of new chiral ligands. nsf.govsigmaaldrich.com The synthesis of chiral diene ligands and their application in asymmetric catalysis is an active area of research, with the potential for the development of novel and highly selective catalytic systems. nsf.govresearchgate.net The modular nature of some synthetic routes to chiral dienes allows for the late-stage diversification of ligand structures, enabling the fine-tuning of their electronic and steric properties for specific catalytic applications. nsf.gov
Applications in Advanced Organic Synthesis and Materials Science
Spiro[3.3]hepta-2,5-diene as a Chiral Ligand in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While chiral dienes are a well-established class of ligands, particularly for rhodium, the direct application of this compound in this context is an emerging area of interest primarily based on the proven utility of its saturated parent scaffold, spiro[3.3]heptane.
The design of chiral ligands based on the spiro[3.3]heptane framework leverages the concept of axial chirality. The rigid, perpendicular arrangement of the two rings allows for the creation of stable, non-planar structures where substituents are held in a fixed chiral orientation. Research has demonstrated that the saturated spiro[3.3]heptane skeleton can be resolved into its separate enantiomers, providing a platform for building chiral molecules.
Key synthetic strategies include:
Enzymatic Resolution : Studies have shown that racemic 2,6-disubstituted spiro[3.3]heptane derivatives can be resolved through enantioselective enzyme-catalyzed hydrolysis. For instance, pig liver esterase has been used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding products with axial chirality. rsc.org
Chiral Auxiliaries : Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid has been synthesized by forming diastereomeric salts with a chiral auxiliary, such as brucine, which can then be separated by crystallization.
These methods establish the spiro[3.3]heptane core as a valid scaffold for inducing chirality. The introduction of diene functionality onto this chiral scaffold would, in principle, yield a chiral diene ligand suitable for coordinating with transition metals. However, while the synthesis of chiral spiro-based ligands is a broad field, specific examples detailing the synthesis of an enantiomerically pure this compound ligand are not widely documented in current literature. The focus has historically been on other chiral spiro structures, such as those with phosphine (B1218219) or oxazoline (B21484) coordinating groups, or on more common diene scaffolds like bicyclo[2.2.1]heptadiene (norbornadiene).
Rhodium-catalyzed reactions are among the most powerful methods for asymmetric C-C bond formation. Chiral diene ligands are particularly effective in these transformations, where they coordinate to the rhodium center and create a chiral environment that directs the stereochemical outcome of the reaction.
Common rhodium-catalyzed asymmetric transformations where chiral dienes are employed include:
1,4-Addition of organoboron reagents to α,β-unsaturated ketones.
1,2-Addition of arylboronic acids to aldehydes and imines.
Asymmetric arylative cyclizations.
While a diverse array of chiral diene ligands based on scaffolds like bicyclo[2.2.2]octadienes and bicyclo[3.3.1]nonadienes have demonstrated high efficacy in these rhodium-catalyzed reactions, the application of a ligand specifically derived from this compound is not prominently reported. The potential exists, but the synthesis and catalytic performance of such a ligand remain an underexplored area of research. The field has more extensively developed other classes of spiro-based ligands, such as spiro phosphino-oxazolines (SpiroPox) and spirodiphosphines, which have been successfully used in iridium- and rhodium-catalyzed asymmetric hydrogenation of various substrates. acs.org
Table 1: Comparison of Chiral Scaffolds in Asymmetric Catalysis
| Scaffold Type | Specific Example Ligand Class | Common Metal Catalyst | Typical Application |
|---|---|---|---|
| Chiral Diene | Phenyl-TFB, Carreira's Diene | Rhodium (Rh) | Asymmetric 1,4-Additions |
| Spiro Diphosphine | SDP, f-spiroPhos | Rhodium (Rh), Iridium (Ir) | Asymmetric Hydrogenation |
| Spiro Phosphino-Oxazoline | SpiroPox | Iridium (Ir) | Asymmetric Hydrogenation |
| Spiro[3.3]heptane Core | Axially Chiral Dicarboxylic Acids | (Used as building block) | Metal-Organic Frameworks |
Use as Building Blocks for Complex Molecular Architectures
The rigid, three-dimensional structure of this compound makes it an attractive building block for synthesizing complex molecules. Its diene system is poised for cycloaddition reactions, and the inherent strain within the spirocyclic core can be harnessed as a driving force in chemical transformations.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings with high stereocontrol. This reaction is a cornerstone in the total synthesis of many complex natural products. As a conjugated diene, this compound can, in principle, participate in such reactions to rapidly build molecular complexity.
The use of a spiro-diene in a Diels-Alder reaction would generate a polycyclic system containing the spiro[3.3]heptane core in a single step. This strategy offers an efficient route to novel and intricate molecular scaffolds. While the reactivity of related spirodienes in Diels-Alder reactions is known, specific and widespread application of this compound as a key diene component in a completed total synthesis of a natural product is not extensively documented in the literature. Its utility in this area remains largely conceptual, representing a potential but yet-to-be-realized strategy for accessing complex targets.
The unique structural and energetic properties of this compound make it a monomer of interest for specialized polymers and advanced materials.
This compound possesses significant ring-strain energy (RSE) due to the two fused four-membered rings. The strain energy of the parent spiro[3.3]heptane is substantial, and the introduction of sp²-hybridized centers in the diene does not fully alleviate this strain. This stored energy can be released during chemical transformations, particularly polymerization.
The high RSE makes this compound a candidate for the synthesis of energetic materials. The energy released upon the ring-opening of the strained monomer units during polymerization can be a desirable characteristic for applications requiring high-energy density polymers. The polymerization, potentially proceeding via ring-opening metathesis polymerization (ROMP) or other mechanisms that cleave the strained rings, would transfer the inherent strain energy of the monomer into the resulting polymer, creating a high-energy material. Research into related strained spiro-compounds confirms their potential as high-energy rocket fuels and binders for energetic formulations.
Table 2: Ring Strain Energy of Related Cyclic and Spirocyclic Hydrocarbons
| Compound | Ring System(s) | Calculated Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane (B1198618) | 3-membered | ~27.5 |
| Cyclobutane (B1203170) | 4-membered | ~26.5 |
| Spiro[2.2]pentane | Two 3-membered | ~62.9 |
| Spiro[3.3]heptane | Two 4-membered | ~51.0 |
| Cubane (B1203433) | Six 4-membered | ~157.5 |
Data sourced from computational studies.
This table illustrates that the strain energy of spiro[3.3]heptane is nearly double that of a single cyclobutane ring, highlighting the significant energy stored in this scaffold. This intrinsic property is central to its consideration for the development of advanced, high-energy materials.
Polymer Chemistry and Material Applications (excluding specific material properties)
Development of Spiro-based Hole-Transporting Materials (focused on synthesis and design)
The quest for efficient and stable perovskite solar cells (PSCs) has driven significant research into novel hole-transporting materials (HTMs). Among the various molecular architectures explored, spiro-type compounds have emerged as a highly promising class. The rigid, three-dimensional structure of spiro-compounds can lead to materials with high glass transition temperatures, good thermal stability, and amorphous film morphologies, which are all desirable properties for HTMs. While the renowned Spiro-OMeTAD has been a benchmark, its complex synthesis and high cost have spurred the development of more accessible alternatives.
A notable advancement in this area is the design and synthesis of HTMs based on the spiro[3.3]heptane scaffold. This core structure, while related to the unsaturated this compound, provides a saturated, rigid, and three-dimensional framework for the construction of advanced HTMs.
Synthesis and Design of Spiro[3.3]heptane-based Hole-Transporting Materials
A prime example of a hole-transporting material derived from the spiro[3.3]heptane core is SDF-OMeTAD , which is based on a spiro[3.3]heptane-2,6-dispirofluorene (SDF) core. The design strategy for SDF-OMeTAD aimed to simplify the synthesis while maintaining the beneficial properties of spiro-type HTMs.
The reaction can be summarized as follows:
4Br-SDF + Diarylamine derivative ⟶ SDF-OMeTAD (in the presence of a Palladium catalyst, a phosphine ligand, and a base) semanticscholar.org
This synthetic route allows for the modular design of HTMs by varying the diarylamine component, which in turn can fine-tune the electronic and physical properties of the resulting material.
Research Findings and Material Properties
The research into SDF-OMeTAD has yielded promising results for its application in planar perovskite solar cells. Key findings on its properties and performance are detailed below.
Thermal Stability: Thermogravimetric analysis (TGA) has shown that SDF-OMeTAD possesses exceptional thermal stability, with a decomposition temperature (Td) of up to 400 °C. semanticscholar.org This high thermal stability is comparable to that of Spiro-OMeTAD and is crucial for the long-term operational stability of solar cell devices.
Electrochemical and Optical Properties: The electronic properties of an HTM are critical for efficient charge extraction and transport in a solar cell. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of SDF-OMeTAD have been characterized and are presented in the table below.
| Property | Value | Comparison to Spiro-OMeTAD |
| HOMO Energy Level | -5.28 eV | Slightly deeper than Spiro-OMeTAD (-5.22 eV) |
| LUMO Energy Level | -2.29 eV | - |
| Energy Gap (Eg) | 2.99 eV | Very close to Spiro-OMeTAD |
The slightly deeper HOMO level of SDF-OMeTAD compared to Spiro-OMeTAD is advantageous as it provides a better energy level alignment with the valence band of commonly used perovskite materials like CH₃NH₃PbI₃ (-5.43 eV). thieme-connect.de This improved alignment facilitates more efficient hole extraction from the perovskite layer, which is a key factor in achieving high solar cell performance. The energy gap of SDF-OMeTAD is very similar to that of Spiro-OMeTAD, indicating that the spiro[3.3]heptane-2,6-dispirofluorene core does not negatively impact the light-absorbing properties of the HTM layer. semanticscholar.org
Performance in Perovskite Solar Cells: When incorporated into lead halide planar perovskite solar cells using a low-temperature solution-processed SnO₂ electron transporting layer, SDF-OMeTAD has demonstrated competitive performance.
| Performance Metric | Value |
| Power Conversion Efficiency (PCE) | 13.01% |
| Open-Circuit Voltage (Voc) | 1.10 V |
These results highlight the potential of spiro[3.3]heptane-based HTMs as a cost-effective and efficient alternative to established materials like Spiro-OMeTAD for applications in thin-film organic-inorganic perovskite solar cells. semanticscholar.orgrsc.org The facile synthesis and promising device performance make the spiro[3.3]heptane scaffold an attractive platform for the future design and development of advanced hole-transporting materials.
Emerging Research Directions and Future Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of spiro[3.3]hepta-2,5-diene and its functionalized analogues remains a key area of research. While initial syntheses were reported decades ago, modern organic chemistry demands more efficient, scalable, and environmentally benign methods. acs.orgsmolecule.com
Current research focuses on:
Multi-step Cyclization Reactions: One established method involves the cyclization of diethyl cyclobutane-1,1-dicarboxylate, which is first reduced and then converted to a bis-p-toluenesulfonate. This intermediate undergoes condensation with a diethyl malonate sodium salt to form the spiro[3.3]heptane diester, a crucial building block. mdpi.com
Catalytic Approaches: The development of catalytic methods, potentially involving transition metals, could significantly improve the efficiency and atom economy of the synthesis. This includes exploring novel catalysts for key cyclization and functionalization steps.
Strain-Release Strategies: The inherent strain in the spiro[3.3]heptane framework can be harnessed in synthetic design. Research into strain-release-driven reactions could lead to novel and efficient pathways to complex molecular architectures. smolecule.com
A significant challenge lies in achieving enantioselective syntheses of chiral this compound derivatives. The development of chiral catalysts and auxiliaries is crucial for accessing optically pure compounds for applications in areas like asymmetric catalysis and medicinal chemistry. nsf.gov
Exploration of New Reactivity Modes and Mechanistic Pathways
The unique electronic and steric environment of this compound gives rise to fascinating reactivity. The two isolated double bonds within the strained four-membered rings are key to its chemical behavior.
Diels-Alder Reactions: The diene moieties in derivatives like spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid readily participate in Diels-Alder reactions, providing a pathway to complex polycyclic structures. Computational studies using Density Functional Theory (DFT) have been employed to understand the energetics and transition states of these cycloadditions. nih.gov
Radical Reactions: The reactivity of this compound towards radical species is an area of growing interest. Understanding the regioselectivity and stereoselectivity of radical additions can open up new avenues for functionalization. nih.gov
Ring-Opening Polymerizations: The significant ring strain energy of the spiro[3.3]heptane skeleton (approximately 200 kJ mol⁻¹) makes it a candidate for ring-opening polymerizations. mdpi.com This could lead to the synthesis of novel polymers with unique backbone structures and properties. collectionscanada.gc.ca
Mechanistic studies, often supported by computational calculations, are essential for a deeper understanding of these reactions. nih.govnih.gov For instance, DFT calculations can help elucidate the stability of intermediates and transition states, guiding the design of new reactions. beilstein-journals.orgijirmf.com
Design of Advanced Materials Utilizing this compound Scaffolds
The rigid and three-dimensional structure of the spiro[3.3]heptane core makes it an attractive building block for advanced materials.
Polymers: The incorporation of spiro[3.3]heptane units into polymer backbones can impart unique thermal and mechanical properties. For example, polyurethanes containing spiro[3.3]heptane moieties have been investigated for their potential as energetic binders. mdpi.com
Liquid Crystals: Derivatives of spiro[3.3]heptane have been synthesized and their liquid crystalline properties have been studied, demonstrating the potential of this scaffold in display technologies. mdpi.com
Medicinal Chemistry: The spiro[3.3]heptane framework is being explored as a bioisostere for phenyl rings in drug design. Its non-collinear exit vectors offer a way to create novel three-dimensional pharmacophores, potentially leading to improved drug-like properties and target selectivity. researchgate.netresearchgate.net
The table below summarizes some of the potential applications of materials derived from this compound.
| Material Type | Potential Application | Key Feature |
| Polymers | Energetic Binders, High-Performance Plastics | High Ring Strain Energy, Rigid Backbone |
| Liquid Crystals | Display Technologies | Anisotropic Molecular Shape |
| Bioactive Molecules | Drug Discovery | 3D Pharmacophore, Phenyl Bioisostere |
Advanced Computational Methodologies for Prediction and Understanding
Computational chemistry plays a pivotal role in advancing our understanding of this compound.
DFT Calculations: Density Functional Theory (DFT) is widely used to investigate the structure, stability, and reactivity of this compound and its derivatives. nih.govbeilstein-journals.org These calculations can predict reaction energies, activation barriers, and spectroscopic properties. ijirmf.com
Molecular Dynamics Simulations: To understand the behavior of spiro[3.3]heptane-based materials, such as polymers and liquid crystals, molecular dynamics simulations can provide insights into their conformational dynamics and bulk properties.
Predictive Modeling for Drug Design: In medicinal chemistry, computational tools are used to predict the physicochemical properties (e.g., logP, pKa) and biological activity of spiro[3.3]heptane-containing compounds, aiding in the design of new drug candidates. maxapress.com
The synergy between experimental work and computational modeling is crucial for accelerating progress in this field. Computational predictions can guide experimental design, while experimental results provide benchmarks for refining computational methods. researchgate.net
Interdisciplinary Research Integrating this compound
The unique properties of this compound lend themselves to interdisciplinary research, bridging organic chemistry with materials science, medicinal chemistry, and physics.
Materials Science: Collaboration between synthetic chemists and materials scientists is essential for developing novel polymers, liquid crystals, and other functional materials based on the this compound scaffold. mdpi.com
Medicinal Chemistry and Biology: The design and synthesis of spiro[3.3]heptane-based drug candidates require close collaboration between medicinal chemists, computational chemists, and biologists to evaluate their efficacy and mechanism of action. researchgate.netnih.gov
Physical Organic Chemistry: The study of the fundamental properties of this compound, such as its chirality and strain energy, involves a combination of synthetic, spectroscopic, and computational techniques, fostering collaboration among different sub-disciplines of chemistry. stackexchange.com
The future of this compound research lies in fostering these interdisciplinary collaborations to fully exploit the potential of this remarkable molecule.
Q & A
Q. What are the primary synthetic methodologies for Spiro[3.3]hepta-2,5-diene?
Synthesis typically involves cycloaddition reactions or transition-metal-catalyzed cross-coupling. For example, ruthenium-catalyzed oxidative cleavage of α-diketones (derived from acetates) has been used to generate fused cyclopentanoid structures, a strategy adaptable to spiro compounds . Thermodynamic data (e.g., ΔfH°gas = 238 kJ/mol) from analogous bicyclic systems like bicyclo[2.2.1]hepta-2,5-diene can guide reaction optimization .
Q. How is the molecular structure of this compound validated experimentally?
Q. What analytical techniques are critical for purity assessment?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are essential. Phase change data (e.g., boiling point = 330.2 K at 0.133 bar for bicyclo analogs) inform volatility considerations during analysis . For polar derivatives, polarimetry monitors enantiomeric excess (65–92% ee achieved via lipase-mediated desymmetrization) .
Advanced Research Questions
Q. How do steric and electronic factors influence this compound’s reactivity in Diels-Alder reactions?
The spiro system’s strain and electron density distribution modulate reactivity. Computational studies (e.g., DFT calculations ) predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO interactions). Substituents like methoxy or ethyl groups alter electron density, as seen in bicyclo[2.2.1]hepta-2,5-diene derivatives . Experimental validation involves kinetic studies under varying steric constraints .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfH°)?
Discrepancies arise from differing experimental conditions (e.g., calorimetry vs. computational models). Cross-validation using high-precision combustion calorimetry and Walsh’s enthalpy of formation protocols for bicyclic systems (e.g., ΔfH°gas = 238 kJ/mol vs. alternative reports) is recommended . Meta-analyses of phase change data (e.g., boiling points) and reaction thermochemistry (ΔrH° = -364 kJ/mol) further clarify inconsistencies .
Q. How can enantioselective synthesis of this compound derivatives be optimized?
Chiral auxiliaries (e.g., MIDA boronates) and asymmetric catalysis (e.g., Rh(I) complexes with bis-phosphine ligands) enable stereocontrol. For example, iterative cross-coupling with enantiopure bicyclo[2.2.1]hepta-2,5-diene precursors achieves >90% diastereomeric excess . Reaction monitoring via in-situ IR spectroscopy tracks intermediate stereochemistry .
Q. What computational tools predict the stability of this compound under varying conditions?
Molecular dynamics simulations assess thermal stability, while QM/MM hybrid models evaluate strain energy in the spiro framework. For derivatives like 2-ethyl-7-methoxy analogs (C10H14O), computed InChI descriptors (e.g., InChI=1S/C10H14O...) validate structural stability .
Data Analysis & Reporting
Q. How should researchers statistically validate experimental data for this compound studies?
Apply Student’s t-test for replicate measurements (e.g., enthalpy values) and ANOVA for multi-condition experiments. For spectral data (e.g., NMR), principal component analysis (PCA) identifies outliers. Data repositories like Dryad or Figshare (with DOI citations) ensure transparency .
Q. What protocols ensure reproducibility in catalytic applications of this compound?
Detailed reporting of catalyst loading (e.g., Rh(I) tetrafluoroborate complexes), solvent purity , and reaction atmosphere (e.g., inert gas vs. aerobic) is critical. Safety data sheets (SDS) for metal complexes (e.g., UN GHS Revision 8 guidelines) must be referenced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
